2-cyclopropyl-N-(4-methyloxan-4-yl)quinoline-4-carboxamide
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Overview
Description
2-cyclopropyl-N-(4-methyloxan-4-yl)quinoline-4-carboxamide is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(4-methyloxan-4-yl)quinoline-4-carboxamide typically involves the formation of the quinoline core followed by functionalization at specific positions. One common method includes the reaction of 2-chloroquinoline with cyclopropylamine under basic conditions to introduce the cyclopropyl group.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-(4-methyloxan-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
2-cyclopropyl-N-(4-methyloxan-4-yl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(4-methyloxan-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2,4-difluorophenyl)-7-aminoazetidinyl-8-chloro-substituted fluoroquinolone: Known for its high antibacterial activity.
6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide: Exhibits potent antiproliferative activity against cancer cells.
Uniqueness
2-cyclopropyl-N-(4-methyloxan-4-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the cyclopropyl and 4-methyloxan-4-yl groups enhances its potential as a therapeutic agent by improving its pharmacokinetic properties and target specificity .
Properties
IUPAC Name |
2-cyclopropyl-N-(4-methyloxan-4-yl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-19(8-10-23-11-9-19)21-18(22)15-12-17(13-6-7-13)20-16-5-3-2-4-14(15)16/h2-5,12-13H,6-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFWQRHOYCLTJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4CC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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